

# OTS964 hydrochloride in vivo dosage and administration

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Compound of Interest		
Compound Name:	OTS964 hydrochloride	
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# Application Notes: OTS964 Hydrochloride In Vivo Use

#### Introduction

OTS964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers, including lung and breast cancer, and its high expression often correlates with a poor prognosis.[1][3] OTS964 also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[4][5][6] The primary mechanism of action involves the inhibition of TOPK, which plays a crucial role in the late stages of cytokinesis.[1][7] By inhibiting TOPK, OTS964 induces defects in cell division, leading to subsequent apoptosis in cancer cells.[2][7] Preclinical in vivo studies have demonstrated that OTS964 can lead to complete tumor regression in xenograft models, highlighting its potential as a therapeutic agent.[1][3][4]

#### Key In Vivo Findings

In vivo studies have primarily utilized human cancer cell line xenografts in immunodeficient mice. The most extensively studied model is the LU-99 human lung cancer cell line transplanted into nude mice.[1][4][7]



- Efficacy: Both intravenous and oral administration of OTS964 have been shown to be highly effective, capable of inducing complete tumor regression even after treatment has ceased.[1] [3][4] In a model using LU-99 lung tumors, intravenous administration of a liposomal formulation resulted in the complete disappearance of tumors in five out of six mice.[1][8] Similarly, daily oral administration of the free drug led to complete tumor regression in all six treated mice.[3][8]
- Toxicity and Mitigation: The primary dose-limiting toxicity associated with the free form of OTS964 is hematopoietic, specifically leukocytopenia (a reduction in white blood cells) accompanied by thrombocytosis.[1][9] This toxicity was found to be transient, with white blood cell counts recovering within two weeks after stopping the oral treatment.[1][8] A significant advancement in mitigating this side effect was the development of a liposomal formulation. When administered intravenously, the liposomal version of OTS964 eliminated the hematopoietic toxicity while retaining high anti-tumor efficacy.[1][9]
- Formulations: OTS964 has been successfully administered in different formulations. For intravenous injection, a liposomal formulation is preferred to avoid hematopoietic toxicity.[9]
   The free drug, OTS964 hydrochloride, can be administered effectively via oral gavage.[4][5]

## **Data Summary**

The following tables summarize the quantitative data from preclinical in vivo and in vitro studies of OTS964.

Table 1: Summary of OTS964 Hydrochloride In Vivo Efficacy Studies



Animal Model	Cancer Cell Line	Formulati on	Dosage	Administr ation Route & Schedule	Key Outcome	Referenc e(s)
Nude Mice	LU-99 (Lung)	Free Compound	40 mg/kg	Intravenou s (IV); Days 1, 4, 8, 11, 15, 18	Tumors continued to shrink after treatment, leading to complete regression.	[4][5][6]
Nude Mice	LU-99 (Lung)	Liposomal	40 mg/kg	Intravenou s (IV); Twice a week for 3 weeks	Complete tumor disappeara nce in 5 of 6 mice with no detectable toxicity.	[1][8]
Nude Mice	LU-99 (Lung)	Free Compound	50 mg/kg/day	Oral; Daily for 2 weeks	79% Tumor Growth Inhibition (TGI) on day 15.	[7]
Nude Mice	LU-99 (Lung)	Free Compound	100 mg/kg/day	Oral; Daily for 2 weeks	Complete tumor regression in all 6 mice; transient leukocytop enia observed.	[1][3][4][7] [8]



NSG Mice	U87 (Glioblasto ma)	[18F]FE- OTS964	Not specified (for imaging)	Intravenou s (IV); Single dose	Successful tumor uptake (3.06 ± 0.30 %ID/cc) for PET imaging.	[10]
Nude Mice	SW620/Ad 300 (Colon)	Free Compound	Not specified	Not specified	The combination of OTS964 and Verapamil significantly inhibited tumor growth.	[11]

Table 2: In Vitro Potency of OTS964 Against Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)	Reference(s)
LU-99	Lung	7.6	[9][12]
A549	Lung	31	[9][12]
HepG2	Liver	19	[9][12]
Daudi	Burkitt's Lymphoma	25	[9][12]
MIAPaca-2	Pancreatic	30	[9][12]
UM-UC-3	Bladder	32	[9][12]
HCT-116	Colon	33	[9][12]
MKN1	Gastric	38	[9][12]
MKN45	Gastric	39	[9][12]
22Rv1	Prostate	50	[9][12]
DU4475	Breast	53	[9][12]
T47D	Breast	72	[9][12]
MDA-MB-231	Breast	73	[9][12]
HT29 (TOPK- negative)	Colon	290	[9][12]

## **Experimental Protocols**

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of OTS964 in nude mice bearing human tumor xenografts (e.g., LU-99).

- 1. Animal Model and Tumor Implantation:
- Use female BALB/c nude mice, 6-8 weeks old.
- Culture LU-99 human lung cancer cells under standard conditions.



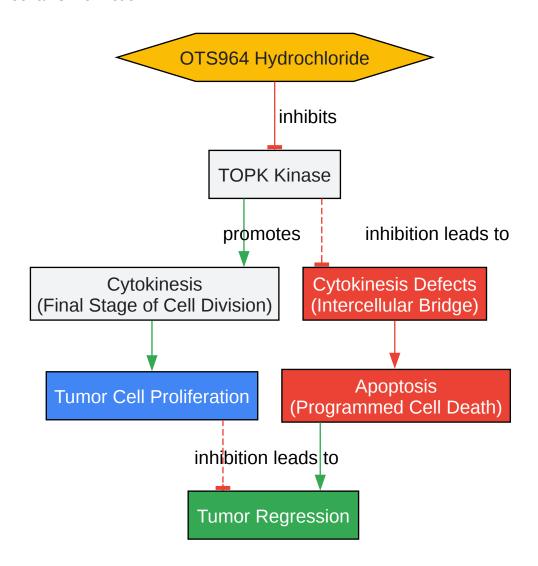
- Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5 x 10<sup>6</sup> cells in a volume of 100  $\mu$ L into the flank of each mouse.
- Monitor tumor growth with calipers. When tumors reach a volume of approximately 150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=6-8 per group).[1][3][8]
- 2. Drug Formulation and Preparation:
- For Oral Administration (Free Compound):
  - Prepare a suspension of OTS964 hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Prepare fresh daily before administration.
- For Intravenous Administration (Liposomal Formulation):
  - Prepare liposomal OTS964 as described in the primary literature to avoid hematopoietic toxicity.[9]
  - Alternatively, for non-liposomal IV studies, OTS964 can be formulated in 5% glucose solution.[12]
- 3. Drug Administration:
- Control Group: Administer the vehicle solution corresponding to the treatment group.
- Oral Treatment Group: Administer OTS964 hydrochloride by oral gavage at a dose of 100 mg/kg, once daily for 14 consecutive days.[3][8]
- Intravenous Treatment Group: Administer liposomal OTS964 at a dose of 40 mg/kg via tail vein injection, twice a week for three weeks.[1][8]
- 4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity (e.g., changes in behavior, weight loss).



- For studies using the free compound, conduct complete blood counts (CBCs) at baseline and after the treatment period to assess hematopoietic toxicity.[1][8]
- The primary endpoint is tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined maximum size or if significant toxicity is observed.

### **Visualizations**

OTS964 Mechanism of Action

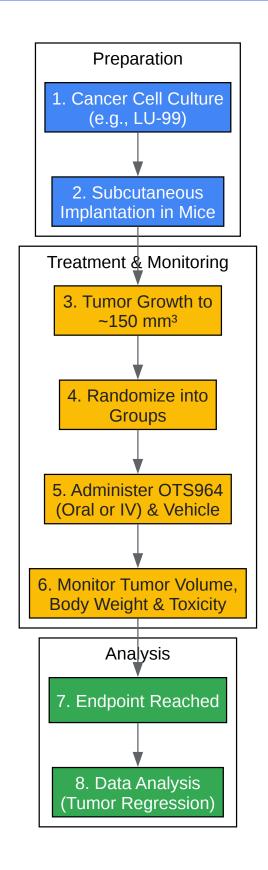


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Caption: OTS964 inhibits TOPK, leading to cytokinesis failure and apoptosis.

Experimental Workflow for In Vivo Efficacy Study



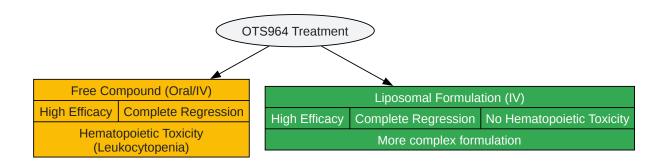


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Caption: Workflow for assessing OTS964 efficacy in a xenograft model.



#### Comparison of OTS964 Formulations



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Caption: Efficacy and toxicity comparison of OTS964 formulations.

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